α-L-鼠李糖

描述

L-鼠李糖一水合物是一种天然存在的脱氧糖,主要以其 L 型存在,即 L-鼠李糖(6-脱氧-L-甘露糖)。它是许多植物细胞壁和细菌细胞壁的组成部分,有助于它们的结构完整性和致病性 。这种糖也存在于植物的各种糖苷中,并用于不同的科学和工业应用。

科学研究应用

L-鼠李糖一水合物在科学研究中具有广泛的应用:

化学: 用作呋喃酮生产的起始材料,呋喃酮在风味化学中很重要.

生物学: 用于研究细菌细胞壁结构及其生物合成途径.

5. 作用机理

L-鼠李糖不会被人体吸收,但会被肠道微生物发酵。 补充 L-鼠李糖会减缓胃排空 。在细菌中,L-鼠李糖通过 RhaT 转运系统被吸收,通过异构酶 (RhaA) 转化为 L-鼠李酮糖,然后通过激酶 (RhaB) 磷酸化。 生成的鼠李酮糖-1-磷酸被醛缩酶 (RhaD) 水解为二羟基丙酮磷酸和 L-乳醛 .

作用机制

Target of Action

Alpha-L-Rhamnopyranose, also known as alpha-L-Rhamnose, primarily targets the enzyme alpha-L-rhamnosidase . This enzyme belongs to the glycoside hydrolase families and is found in animals, plants, and microorganisms . It specifically hydrolyzes the non-reducing end of alpha-L-Rhamnose .

Mode of Action

Alpha-L-Rhamnopyranose interacts with alpha-L-rhamnosidase, which acts to cleave the alpha-L-rhamnosyl portion of flavonoids . It specifically hydrolyzes the alpha-1,2, alpha-1,3, alpha-1,4, alpha-1, and alpha-1,6 glycosidic bonds at the ends of glycans or glycosides, releasing L-rhamnose and producing new glycans or glycosides .

Biochemical Pathways

The action of Alpha-L-Rhamnopyranose affects the biochemical pathways involving the hydrolysis of terminal L-rhamnose of various natural glycosides, such as naringin, hesperidin, and rutin . This process is facilitated by alpha-L-rhamnosidase, which is ubiquitous in nature and can be classified into GH13, GH78, and GH106 glycoside hydrolase families based on amino acid sequence similarity .

Result of Action

The molecular and cellular effects of Alpha-L-Rhamnopyranose’s action involve the release of L-rhamnose and the production of new glycans or glycosides . This process is facilitated by the enzyme alpha-L-rhamnosidase, which hydrolyzes the alpha-L-rhamnosyl portion of flavonoids .

Action Environment

The action of Alpha-L-Rhamnopyranose is influenced by various environmental factors. The enzyme alpha-L-rhamnosidase, which is the primary target of Alpha-L-Rhamnopyranose, is found in a wide range of sources and is commonly found in animals, plants, and microorganisms . Therefore, the action, efficacy, and stability of Alpha-L-Rhamnopyranose may vary depending on the specific environmental context.

生化分析

Biochemical Properties

Alpha-L-Rhamnose is involved in several biochemical reactions, primarily through its interaction with specific enzymes and proteins. One of the key enzymes that interact with Alpha-L-Rhamnose is alpha-L-rhamnosidase, which hydrolyzes the terminal alpha-L-Rhamnose residues from various natural glycosides . This enzyme is found in animals, plants, and microorganisms and plays a significant role in the degradation of rhamnose-containing compounds. Additionally, Alpha-L-Rhamnose interacts with glycosyltransferases, which are responsible for the transfer of sugar moieties to various substrates, influencing the synthesis of glycoproteins and glycolipids .

Cellular Effects

Alpha-L-Rhamnose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, Alpha-L-Rhamnose is involved in the catabolic pathway, where it is converted into dihydroxyacetone phosphate and L-lactaldehyde, which are further metabolized for energy production . In plant cells, Alpha-L-Rhamnose is a component of pectin, a polysaccharide that contributes to cell wall structure and rigidity. The presence of Alpha-L-Rhamnose in pectin influences cell wall remodeling and plant growth .

Molecular Mechanism

At the molecular level, Alpha-L-Rhamnose exerts its effects through specific binding interactions with enzymes and proteins. For instance, alpha-L-rhamnosidase binds to the non-reducing end of Alpha-L-Rhamnose, catalyzing its hydrolysis . This interaction involves the formation of a glycosidic bond between the enzyme and the sugar molecule, leading to the cleavage of the rhamnose residue. Additionally, Alpha-L-Rhamnose can act as a substrate for glycosyltransferases, which transfer the sugar moiety to various acceptor molecules, influencing the synthesis of complex carbohydrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alpha-L-Rhamnose can change over time due to its stability and degradation. Alpha-L-Rhamnose is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes such as alpha-L-rhamnosidase . Long-term studies have shown that the presence of Alpha-L-Rhamnose can influence cellular functions, including cell growth and differentiation, over extended periods .

Dosage Effects in Animal Models

The effects of Alpha-L-Rhamnose vary with different dosages in animal models. At low doses, Alpha-L-Rhamnose is generally well-tolerated and can be metabolized efficiently. At high doses, it may exhibit toxic or adverse effects, including gastrointestinal disturbances and metabolic imbalances . Threshold effects have been observed, where a certain concentration of Alpha-L-Rhamnose is required to elicit a biological response, beyond which the effects may plateau or become detrimental .

Metabolic Pathways

Alpha-L-Rhamnose is involved in several metabolic pathways, including the rhamnose catabolic pathway in bacteria. This pathway involves the enzymes L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase, which convert Alpha-L-Rhamnose into dihydroxyacetone phosphate and L-lactaldehyde . These intermediates are further metabolized to produce energy and other essential metabolites. In plants, Alpha-L-Rhamnose is a component of pectin biosynthesis, contributing to cell wall structure and function .

Transport and Distribution

Within cells and tissues, Alpha-L-Rhamnose is transported and distributed through specific transporters and binding proteins. In bacterial cells, transporters such as RhaT facilitate the uptake of Alpha-L-Rhamnose from the extracellular environment into the cytoplasm . In plant cells, Alpha-L-Rhamnose is incorporated into pectin and other polysaccharides, influencing its localization and accumulation within the cell wall .

Subcellular Localization

The subcellular localization of Alpha-L-Rhamnose is influenced by targeting signals and post-translational modifications. In bacterial cells, Alpha-L-Rhamnose is primarily localized in the cytoplasm, where it participates in metabolic pathways . In plant cells, Alpha-L-Rhamnose is found in the cell wall as a component of pectin, contributing to cell wall structure and function . The localization of Alpha-L-Rhamnose within specific cellular compartments can affect its activity and interactions with other biomolecules.

准备方法

合成路线和反应条件: L-鼠李糖一水合物可以从水或乙醇中结晶。 它通过在甲醇(90%)和水(10%)的溶液中蒸发来容易地以一水合物的形式结晶 .

工业生产方法: 在工业环境中,L-鼠李糖通常从天然来源中提取,例如沙棘、毒漆树和钩藤属植物。 它也由某些微藻和细菌产生 。提取过程通常包括含有鼠李糖的多糖的水解,然后进行纯化和结晶。

化学反应分析

反应类型: L-鼠李糖一水合物会发生各种化学反应,包括:

氧化: L-鼠李糖可以被氧化生成鼠李糖酸。

还原: 它可以被还原生成鼠李糖醇。

取代: L-鼠李糖可以参与糖基化反应形成糖苷。

常用试剂和条件:

氧化: 常用的氧化剂包括硝酸和高锰酸钾。

还原: 使用如硼氢化钠之类的还原剂。

取代: 糖基化反应通常使用酸或酶之类的催化剂。

主要产物:

氧化: 鼠李糖酸。

还原: 鼠李糖醇。

取代: 各种糖苷,取决于取代基团。

相似化合物的比较

L-鼠李糖一水合物由于其脱氧糖结构及其在植物和细菌细胞壁中的存在而独一无二。类似的化合物包括:

L-岩藻糖: 另一种存在于人糖蛋白中的脱氧糖。

L-阿拉伯糖: 一种存在于植物多糖中的戊糖。

D-甘露糖: 一种参与人体代谢的己糖。

属性

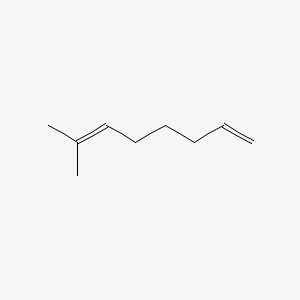

IUPAC Name |

(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-HGVZOGFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331435 | |

| Record name | alpha-L-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-42-2 | |

| Record name | α-L-Rhamnose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-Rhamnose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-RHAMNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of α-L-rhamnose?

A1: α-L-Rhamnose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: How is the structure of α-L-rhamnose elucidated?

A2: Techniques like NMR spectroscopy, methylation analysis, and periodate oxidation are commonly employed to determine the structure of α-L-rhamnose-containing compounds [].

Q3: How does α-L-rhamnose contribute to bacterial antigenicity?

A3: α-L-Rhamnose is a key component of lipopolysaccharides (LPS) in various bacteria, including Mycobacterium [, , , ], Pseudomonas [, ], and Streptococcus []. These LPS molecules act as antigens, eliciting immune responses in the host. Modifications in the α-L-rhamnose residues within the LPS structure can alter the antigenic properties of the bacteria [, ].

Q4: Are there human monoclonal antibodies that specifically recognize α-L-rhamnose?

A4: Yes, human monoclonal antibodies, such as MH-4H7 and KN-2B11, have been shown to bind specifically to the outer core region of Pseudomonas aeruginosa LPS, recognizing α-L-rhamnose residues as part of their epitope [].

Q5: Can α-L-rhamnose act as a ligand for cellular receptors?

A5: Research suggests that human granulocytes express surface lectins that specifically recognize α-L-rhamnose. These lectins mediate interactions with other cells and their expression is modulated by factors like GM-CSF [].

Q6: What is the role of α-L-rhamnose in the phenolic glycolipid of Mycobacterium leprae?

A6: The phenolic glycolipid I of Mycobacterium leprae, a key antigen in leprosy, contains a specific trisaccharide unit where α-L-rhamnose residues are present. The 3,6-di-O-methyl-β-D-glucopyranosyl-(1→4)-2,3-di-O-methyl-α-L-rhamnopyranosyl-(1→2)-3-O-methyl-α-L-rhamnopyranose trisaccharide has been synthesized, and its role in antibody binding has been investigated [, ].

Q7: How does α-L-rhamnose contribute to the antifungal activity of avenacosides?

A7: Avenacosides, antifungal compounds found in oat leaves, contain α-L-rhamnose as part of their structure. The removal of this sugar by fungal α-rhamnosidases abolishes the antifungal activity of these compounds [].

Q8: What is the role of α-L-rhamnose in the biosynthesis of the group B Streptococcus polysaccharide?

A8: α-L-Rhamnose is a major component of the group-specific antigen polysaccharide in group B Streptococcus. This polysaccharide is composed of four different oligosaccharide units, all linked by a phosphodiester bond involving α-L-rhamnose-containing units [].

Q9: Can α-L-rhamnose be used for the development of diagnostic tools?

A9: Synthetic antigens containing α-L-rhamnose, like the neoglycoprotein TB-NT-P-BSA, show promise as tools for the serodiagnosis of diseases like tuberculosis []. Additionally, understanding the role of α-L-rhamnose in bacterial antigens can aid in developing more effective vaccines and diagnostic tests.

Q10: How can α-L-rhamnose be used in drug delivery?

A10: α-L-Rhamnose-recognizing lectins, found on the surface of certain cells like keratinocytes [], could potentially be exploited for targeted drug delivery. By conjugating drugs to α-L-rhamnose, it might be possible to direct them specifically to cells expressing these lectins [].

Q11: How is computational chemistry used to study α-L-rhamnose?

A11: DFT calculations have been employed to investigate the conformational behavior of α-L-rhamnose-1-phosphate analogues and their potential as mimics for the natural compound []. This approach can help understand the structural features impacting its biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)